3-(Naphthalen-2-yl)acrylaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes: While specific synthetic methods may vary, one common approach involves the condensation of 2-naphthaldehyde with acetaldehyde under acidic conditions.
Reaction Conditions: Acid-catalyzed reactions typically occur in solvents like ethanol or acetic acid.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: 3-(Naphthalen-2-yl)acrylaldehyde can undergo various reactions
Common Reagents and Conditions: Reactions involve typical reagents such as oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: These reactions lead to products like alcohols, carboxylic acids, or substituted derivatives.
Scientific Research Applications
Chemistry: Researchers use 3-(Naphthalen-2-yl)acrylaldehyde as a building block for more complex molecules due to its versatile reactivity.
Biology: It may serve as a fluorescent probe or be incorporated into biomolecules for labeling studies.
Medicine: Investigations explore its potential as a drug scaffold or targeting agent.
Industry: Limited industrial applications exist, but its role in specialty chemicals warrants further exploration.
Mechanism of Action
- The precise mechanism by which this compound exerts effects depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or signaling pathways.
Comparison with Similar Compounds
Uniqueness: 3-(Naphthalen-2-yl)acrylaldehyde’s uniqueness lies in its combination of an acrylaldehyde group with a naphthalene ring.
Similar Compounds: While no direct analogs are widely known, related compounds include other aldehydes, naphthalenes, and acrylates.
Properties
Molecular Formula |
C13H10O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H/b4-3+ |
InChI Key |
LGDJTQJRMBMCIS-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Origin of Product |
United States |
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